molecular formula C14H14N2O4 B2427602 N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide CAS No. 1311623-38-7

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide

Cat. No. B2427602
CAS RN: 1311623-38-7
M. Wt: 274.276
InChI Key: ISCYKVKBSDCWMA-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide, also known as CDB-2914, is a synthetic steroid-like molecule that has been extensively studied for its potential use as a contraceptive and as a treatment for various gynecological conditions.

Mechanism of Action

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide works by binding to the progesterone receptor and blocking its action. This prevents the normal hormonal changes that occur during the menstrual cycle, leading to inhibition of ovulation and suppression of luteal function. N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide also has anti-inflammatory and anti-angiogenic properties, which may contribute to its effectiveness in treating gynecological conditions.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has been shown to decrease serum progesterone levels, inhibit ovulation, and reduce endometrial thickness. It also has anti-inflammatory and anti-angiogenic effects, which may contribute to its effectiveness in treating gynecological conditions. N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has been well-tolerated in clinical trials, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, its relatively low potency compared to other progesterone receptor antagonists may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide. One area of interest is its potential use in combination with other drugs for the treatment of gynecological conditions. Another area of interest is its potential use as a male contraceptive, as it has been shown to inhibit spermatogenesis in animal studies. Further research is also needed to fully understand the biochemical and physiological effects of N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide is synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with cyanomethyl triphenylphosphonium bromide in the presence of triethylamine, followed by reaction with 4-oxobutanamide. The resulting product is purified by column chromatography to obtain N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide in high purity.

Scientific Research Applications

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has been extensively studied for its potential use as a contraceptive and as a treatment for various gynecological conditions. It has been shown to inhibit ovulation, reduce endometrial thickness, and suppress luteal function. N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide has also been investigated for its potential use in the treatment of endometriosis, uterine fibroids, and breast cancer.

properties

IUPAC Name

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c15-5-6-16-14(18)4-2-11(17)10-1-3-12-13(9-10)20-8-7-19-12/h1,3,9H,2,4,6-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYKVKBSDCWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxobutanamide

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